molecular formula C24H18F4N2O2 B2612664 4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one CAS No. 317833-41-3

4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one

Cat. No.: B2612664
CAS No.: 317833-41-3
M. Wt: 442.414
InChI Key: URZIHVLAMZXZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one is a complex organic compound that features both fluorinated and quinoxaline moieties. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in its structure often imparts unique chemical and physical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The presence of fluorine atoms can enhance its binding affinity and selectivity, making it a potent agent in various biological systems . The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinoxalines and benzoyl derivatives, such as:

Uniqueness

What sets 4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one apart is its unique combination of fluorinated and quinoxaline moieties, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability, reactivity, and specificity .

Properties

IUPAC Name

4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2O2/c1-15-22(31)29(14-16-6-10-18(11-7-16)24(26,27)28)20-4-2-3-5-21(20)30(15)23(32)17-8-12-19(25)13-9-17/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZIHVLAMZXZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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